2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C8H9N3O/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4,9H2,(H,10,11) |
InChI Key |
ORGWWKBOASTFHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(N2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The substituent at position 2 significantly influences reactivity and biological activity:
- 2-(Chloromethyl)-1H-benzo[d]imidazole (): The chloromethyl (-CH2Cl) group serves as a precursor for nucleophilic substitution reactions, enabling the synthesis of aminomethyl derivatives. Exhibits higher electrophilicity compared to the aminomethyl analog, facilitating further chemical modifications. Used in cyclization reactions for hybrid heterocycles .
Table 1: Substituent Effects at Position 2
Functional Group Variations at Position 4
The hydroxyl group at position 4 distinguishes the target compound from analogs with alternative substituents:
Table 2: Functional Group Effects at Position 4
Preparation Methods
Stepwise Synthesis via Building Block Coupling and Cyclization
A sophisticated method reported involves coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC) to form the benzimidazole ring system.
Key Steps:
Preparation of Isothiocyanates:
Epoxides are reacted with sodium azide to form azido derivatives, which are protected with tert-butyldimethylsilyl chloride (TBDMS) and then reduced via the Staudinger reaction to amines. These amines react with di(1H-imidazol-1-yl)methanethione to yield isothiocyanates.Preparation of Benzene-1,2-diamines:
Substitution of 1-fluoro-2-nitrobenzene derivatives with primary amines, followed by reduction of the nitro group using zinc and ammonium chloride.Coupling and Cyclization:
The isothiocyanates and benzene-1,2-diamines are coupled and cyclized intramolecularly using DIC to afford the benzimidazole core.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Epoxide to azide | Sodium azide, standard conditions | High | Intermediate for isothiocyanate synthesis |
| Azide protection | TBDMS chloride | High | Protects hydroxyl groups |
| Reduction to amine | Staudinger reaction | High | Converts azide to amine |
| Isothiocyanate formation | Di(1H-imidazol-1-yl)methanethione | High | Key intermediate |
| Benzene-1,2-diamine synthesis | Substitution + Zn/NH4Cl reduction | Moderate to high | Precursor for coupling |
| Coupling & cyclization | DIC-mediated intramolecular cyclization | Moderate | Final benzimidazole formation |
This method, while effective, has limitations in yield and scalability despite its sustainability.
One-Pot Visible Light-Mediated Photocatalyst-Free Synthesis
A more recent and environmentally friendly approach involves a one-pot synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for the preparation of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol.
Reaction Mechanism:
- Step 1: N-substitution of o-phenylenediamines with isothiocyanates to form thiourea intermediates.
- Step 2: Visible light-mediated cyclodesulfurization under ambient conditions, proceeding via a radical pathway involving thiyl radicals and reactive oxygen species.
- Step 3: Cyclization to yield the benzimidazole derivative.
Advantages:
- Mild conditions (room temperature, aqueous ethanol solvent)
- No need for photocatalysts
- High yields (up to 92%)
- Scalability demonstrated at gram scale
- Environmentally benign (less toxic solvents, open-flask operation)
General Procedure:
| Component | Amount (eq) | Solvent | Conditions |
|---|---|---|---|
| o-Phenylenediamine | 1.2 | 90% ethanol / 10% water | Stir 1 h at room temperature |
| Protecting agent (if used) | 1.2 | ||
| Potassium carbonate | 1.2 | ||
| Isothiocyanate | 1.0 | Add after initial 1 h | |
| Potassium carbonate | 1.0 | ||
| Blue LED irradiation | - | 6 h at room temperature |
After reaction, extraction and purification by column chromatography yield the target compound.
Comparative Analysis of Preparation Methods
Research Findings and Notes
The one-pot visible light method is particularly notable for its operational simplicity and environmental benefits, making it suitable for medicinal chemistry applications where rapid analog synthesis is needed.
The stepwise method, while more traditional, allows for structural modifications at various stages, useful for structure-activity relationship studies.
Both methods require chromatographic purification to isolate the pure 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol.
Mechanistic studies of the one-pot method suggest involvement of thiyl radicals and reactive oxygen species, which facilitate cyclodesulfurization without the need for external photocatalysts.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Scalability | Environmental Impact | Notes |
|---|---|---|---|---|---|---|
| Stepwise Coupling & Cyclization | Epoxides, sodium azide, TBDMS-Cl, DIC | Multi-step, varied solvents | Moderate | Limited | Moderate | Suitable for SAR and derivatives |
| One-Pot Visible Light | o-Phenylenediamines, isothiocyanates, K2CO3 | Room temp, blue LED, aqueous ethanol | Up to 92 | Gram scale | Low | Mild, photocatalyst-free, scalable |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol, and how do reaction conditions influence yield?
- Methodology :
- Core Formation : The benzimidazole core can be synthesized via condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic conditions (e.g., HCl or acetic acid) .
- Aminomethyl Introduction : A Mannich reaction using formaldehyde and methylamine introduces the aminomethyl group. Solvent choice (e.g., ethanol or DMF) and temperature (60–80°C) critically affect regioselectivity and yield .
- Alternative Routes : Copper-catalyzed click reactions (e.g., with azides) enable modular functionalization, as demonstrated in triazole-linked benzimidazole derivatives. Catalysts like Cu(OAc)₂ and mild conditions (room temperature, 6–12 hours) optimize efficiency .
Q. How is 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol characterized using spectroscopic and computational methods?
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., hydroxyl at C4, aminomethyl at C2). Aromatic protons typically appear at δ 6.8–7.5 ppm, while NH₂ groups resonate near δ 5.0–5.5 ppm .
- IR : Stretching frequencies for -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol?
- Antimicrobial Assays :
- MIC Testing : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Compare with control compounds like ridinilazole .
- Mechanistic Studies : Assess enzyme inhibition (e.g., DNA gyrase) via fluorometric assays. Structural analogs with thiazolidinone moieties show enhanced activity via hydrophobic interactions .
- Anticancer Screening :
- Cell Viability Assays : Test against cancer lines (e.g., Caco-2 colon adenocarcinoma) using MTT. Derivatives with nitro groups (e.g., 5-nitrofuran) reduce viability by 45% at 100 µM .
Q. How can contradictions in reported biological activities of benzimidazole derivatives be resolved?
- Comparative Analysis :
- Structural Variations : Compare substituent effects (e.g., -Cl vs. -NO₂ at C4) on bioactivity. Chlorine enhances antimicrobial potency, while nitro groups improve anticancer efficacy .
- Experimental Reproducibility : Standardize protocols (e.g., inoculum size, solvent controls) to minimize variability. For example, DMSO concentrations >1% may artifactually inhibit growth .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses. For dopamine oxidation, copper complexes of benzimidazoles stabilize aminochrome intermediates via π-π stacking .
Q. What computational strategies predict the electronic and catalytic properties of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol?
- DFT Workflow :
- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy. Include solvent effects (PCM model) for aqueous systems .
- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate redox stability. Electron-donating groups (e.g., -NH₂) lower ionization potentials, enhancing metal coordination .
- Reactivity Prediction : Natural Bond Orbital (NBO) analysis quantifies charge transfer in catalysis. For example, Cu²⁺ complexes facilitate dopamine oxidation via ligand-to-metal charge transfer .
Q. How can structural modifications enhance the pharmacological profile of 2-(Aminomethyl)-1H-benzo[d]imidazol-4-ol?
- Rational Design :
- Bioisosteric Replacement : Substitute the hydroxyl group with bioisosteres (e.g., -SH or -CF₃) to improve metabolic stability .
- Hybrid Molecules : Conjugate with thiazolidinones or triazoles to exploit synergistic mechanisms. For example, triazole-linked derivatives increase solubility and target affinity .
- SAR Studies : Systematic variation of the aminomethyl chain length (e.g., ethyl vs. propyl) optimizes pharmacokinetics. Longer chains enhance membrane permeability but may reduce oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
